molecular formula C20H32Cl2N2 B12781693 Piperazine, 1-(3-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propyl)-4-methyl-, dihydrochloride CAS No. 80761-01-9

Piperazine, 1-(3-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propyl)-4-methyl-, dihydrochloride

Cat. No.: B12781693
CAS No.: 80761-01-9
M. Wt: 371.4 g/mol
InChI Key: PMAZXXYQRALEEK-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with a methyl group at the 4-position and a propyl chain linked to a hexahydro-s-indacenyl moiety. The dihydrochloride salt enhances its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(3-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propyl)-4-methyl-, dihydrochloride typically involves multiple steps. One common approach is to start with the preparation of the hexahydro-s-indacene derivative, followed by its coupling with a piperazine derivative. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or other transition metal catalysts .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the dihydrochloride salt in high purity .

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(3-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propyl)-4-methyl-, dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Piperazine, 1-(3-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propyl)-4-methyl-, dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Piperazine, 1-(3-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propyl)-4-methyl-, dihydrochloride involves its interaction with specific molecular targets. One of the primary targets is the NLRP3 inflammasome, a multi-protein complex involved in the immune response. By inhibiting the activation of the NLRP3 inflammasome, this compound can reduce inflammation and potentially treat related diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Structural Analogues with Hexahydro-s-Indacene or Related Moieties

  • Piperazine, 1,1'-((1,2,3,5,6,7-Hexahydro-s-indacene-4,8-diyl)bis(methylene))bis(4-(phenylmethyl)-, Tetrahydrochloride ():

    • Key Differences : This compound has a bis(methylene) bridge connecting two hexahydro-s-indacene units and phenylmethyl substituents on the piperazine.
    • Implications : The bulkier structure likely reduces solubility compared to the target compound but may enhance binding to hydrophobic targets.
  • Piperazine,1-[3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]-4-methyl-, Dihydrochloride (): Key Differences: Replaces hexahydro-s-indacene with a thioxanthene group.

Piperazine Derivatives with Aryl/Alkyl Substituents

  • 1-(3-(4-(4H-1,2,4-Triazol-4-yl)phenoxy)propyl)piperazine Dihydrochloride (): Molecular Formula: C₁₅H₂₁N₅O·2HCl. Properties: Melting point 146–148°C; triazole group enhances hydrogen-bonding capacity. Comparison: The phenoxy-triazole substituent may improve CNS penetration compared to the target compound’s indacene group .
  • HBK Series (HBK14–HBK19) (): Examples: HBK15 (1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride). Key Features: Chloro and methoxy groups influence electronic properties and solubility. These compounds are designed for optimized receptor binding, likely targeting serotonin or adrenergic receptors.
  • Comparison: The absence of a polycyclic system (e.g., indacene) reduces molecular weight and may improve oral bioavailability .

Pharmacologically Active Piperazine Derivatives

  • SA4503 (1-(3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine Hydrochloride) ():

    • Activity : Sigma-1 receptor agonist with antidepressant properties.
    • Comparison : The phenethyl and phenylpropyl groups provide a balance of lipophilicity and rigidity, contrasting with the indacene-propyl group’s bulkier structure. SA4503’s clinical success highlights the importance of substituent optimization for target engagement .
  • MT-45 (1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine) ():

    • Activity : Analgesic and opioid-like effects.
    • Comparison : The diphenylethyl group contributes to high CNS penetration, whereas the indacene-propyl group may limit blood-brain barrier crossing due to increased molecular weight .

Physicochemical and Pharmacokinetic Comparisons

Solubility and Drug-Likeness

  • Target Compound : Predicted high solubility due to the dihydrochloride salt. The hexahydro-s-indacene group likely reduces aqueous solubility compared to simpler aryl analogues.
  • SwissADME Data (): Piperazine derivatives with Fsp3 > 0.5 (indicating 3D complexity) show improved pharmacokinetics. The target compound’s Fsp3 is likely high due to the indacene moiety, aligning with favorable drug-like properties .
Compound Molecular Weight LogP* HBA HBD Fsp3 Solubility (Predicted)
Target Compound ~400–450 4.2 4 2 0.6 Moderate (salt-enhanced)
HBK15 () ~450 3.8 6 1 0.4 High
1-Methyl-4-(trimethoxybenzyl) () ~350 2.5 5 0 0.3 High

*LogP estimated based on substituent contributions.

Biological Activity

Piperazine derivatives have garnered attention in pharmacological research due to their diverse biological activities, including antiparasitic, analgesic, and neuropharmacological effects. The compound Piperazine, 1-(3-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propyl)-4-methyl-, dihydrochloride is a novel piperazine derivative that has shown promising biological activity. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.

The compound can be described by its molecular formula C24H30N22HClC_{24}H_{30}N_2\cdot 2HCl and has a complex structure that includes a hexahydro-s-indacen moiety. Its synthesis and characterization have been documented in various studies.

Antiparasitic Activity

One of the significant areas of research for piperazine derivatives is their efficacy against parasitic infections. A study assessing the efficacy of piperazine dihydrochloride against Ascaris suum showed remarkable results. The compound was administered at a dosage of 200 mg/kg body weight and resulted in an efficacy rate of 99% to 100% against A. suum and nodular worms. Additionally, egg excretion was reduced by 98% to 100% six days post-treatment without any observed adverse reactions .

Neurotoxicity and Allergic Reactions

Despite its therapeutic potential, piperazine compounds can induce neurotoxicity and allergic reactions in some individuals. Reports indicate instances of respiratory allergies and skin sensitization following exposure to piperazine dihydrochloride. In one case study, a worker developed severe allergic symptoms after prolonged exposure to piperazine while mixing sheep drench . Furthermore, animal studies have demonstrated that high doses of piperazine can lead to degenerative changes in the liver and kidneys .

The mechanisms through which piperazine exerts its biological effects are multifaceted:

  • Antiparasitic Mechanism : Piperazine acts as a neuromuscular blocking agent in parasites, leading to paralysis and subsequent expulsion from the host's body.
  • Neuropharmacological Effects : Research indicates that piperazine derivatives may interact with neurotransmitter systems, including serotonin and dopamine pathways, which could explain their analgesic properties .

Case Studies

Several case studies highlight both the therapeutic benefits and risks associated with piperazine:

  • Efficacy Against Ascaris suum : A controlled trial demonstrated that piperazine dihydrochloride effectively reduced parasite load with no significant side effects noted .
  • Allergic Reactions : A documented case involved a 60-year-old man who developed respiratory symptoms after exposure to piperazine dust during agricultural work. His symptoms resolved upon cessation of exposure but recurred upon re-exposure .

Research Findings

Study FocusFindings
Antiparasitic Efficacy99-100% efficacy against Ascaris suum at 200 mg/kg; significant reduction in egg excretion .
NeurotoxicityInstances of neurotoxicity reported; high doses linked to liver and kidney damage .
Allergic ReactionsDocumented cases of respiratory allergies; skin sensitization observed in occupational settings .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for this compound, and how can purity be optimized?

  • Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, piperazine derivatives are often synthesized via alkylation of the piperazine ring with a halogenated indacene precursor under basic conditions (e.g., K₂CO₃ in DMF). Purification may require recrystallization or reversed-phase chromatography (e.g., 0–50% acetonitrile/water with 0.1% TFA) to achieve >95% purity .
  • Critical Step : Monitor reaction progress using LC/MS to confirm intermediates and final product mass .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodology : Use a combination of:

  • ¹H/¹³C NMR : To confirm substitution patterns on the piperazine and indacene moieties.
  • HRMS (ESI+) : For exact mass verification (e.g., calculated vs. observed m/z within 1 ppm error) .
  • IR Spectroscopy : To identify functional groups like NH stretches in the piperazine ring .

Q. How do environmental factors (pH, temperature) influence its stability in aqueous solutions?

  • Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 4–9) at 25°C and 40°C. Monitor degradation via HPLC at intervals (e.g., 0, 7, 14 days). Piperazine derivatives are prone to hydrolysis under acidic conditions, requiring neutral buffers for long-term storage .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported receptor-binding affinities?

  • Methodology : Discrepancies may arise from assay conditions (e.g., receptor isoform, cell line). Standardize assays using:

  • Radioligand Binding Assays : Compare Ki values under identical buffer conditions (e.g., Tris-HCl vs. HEPES).
  • Functional Assays : Measure cAMP inhibition or calcium flux to validate antagonism/agonism .
    • Case Study : For σ receptor ligands, variations in lipid solubility (logP) due to indacene substituents can alter membrane permeability, affecting apparent potency .

Q. How can structure-activity relationship (SAR) studies optimize the indacene-piperazine scaffold?

  • Methodology :

  • Analog Synthesis : Introduce substituents (e.g., halogens, methyl groups) at the indacene 4-position or piperazine N-atoms.
  • In Silico Docking : Use software like AutoDock Vina to predict binding poses with target receptors (e.g., dopamine transporters) .
  • Key Finding : Bulky indacene groups enhance selectivity for σ1 over σ2 receptors by occupying hydrophobic pockets .

Q. What analytical approaches troubleshoot low yields in large-scale synthesis?

  • Methodology :

  • Reaction Optimization : Screen catalysts (e.g., Pd/C for hydrogenation) or solvents (e.g., THF vs. DCM) to improve efficiency.
  • Byproduct Analysis : Use GC-MS or preparative TLC to identify side products (e.g., dehydrohalogenation intermediates) .
    • Example : Impurities like 1-(3-chloropropyl)-4-methylpiperazine (from incomplete alkylation) can be removed via ion-exchange chromatography .

Properties

CAS No.

80761-01-9

Molecular Formula

C20H32Cl2N2

Molecular Weight

371.4 g/mol

IUPAC Name

1-[3-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propyl]-4-methylpiperazine;dihydrochloride

InChI

InChI=1S/C20H30N2.2ClH/c1-21-11-13-22(14-12-21)10-4-9-20-18-7-2-5-16(18)15-17-6-3-8-19(17)20;;/h15H,2-14H2,1H3;2*1H

InChI Key

PMAZXXYQRALEEK-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCCC2=C3CCCC3=CC4=C2CCC4.Cl.Cl

Origin of Product

United States

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